2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide
Description
2-(1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a 3-chlorophenyl substituent at the pyrazole N1 position and a naphthalen-1-yl acetamide group at the C5 position. Pyrazolo[3,4-d]pyrimidinones are purine analogs with demonstrated pharmacological relevance, including antitumor and kinase inhibitory activities .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN5O2/c24-16-7-4-8-17(11-16)29-22-19(12-26-29)23(31)28(14-25-22)13-21(30)27-20-10-3-6-15-5-1-2-9-18(15)20/h1-12,14H,13H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJUVRMGMPTODB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine ring system.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.
Attachment of the naphthylacetamide moiety: The final step involves the coupling of the naphthylacetamide group to the pyrazolopyrimidine core, typically through amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Position Effects: The 3-chlorophenyl group in the target compound vs. the 4-chlorophenyl in its isomer (Table 1, Row 2) alters steric and electronic profiles. Replacement of the naphthalen-1-yl group with a 4-acetylphenyl moiety (Table 1, Row 3) reduces molecular weight by 8.1 g/mol and introduces a polar ketone group, likely enhancing solubility but reducing lipophilicity .
Core Structure Variations: Pyrazolo[3,4-b]pyridine derivatives (Table 1, Row 4) exhibit distinct ring fusion compared to pyrazolo[3,4-d]pyrimidinones. The pyridine core in these analogues may influence π-π stacking interactions, as evidenced by higher melting points (231–233°C) .
Pharmacophore Modifications :
- The benzodioxolylmethyl group in the analogue (Table 1, Row 5) introduces an oxygen-rich bicyclic system, which may improve metabolic stability compared to naphthalen-1-yl .
Biological Activity
The compound 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide is a derivative of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H16ClN5O2
- Molecular Weight : 373.8 g/mol
- Purity : Typically around 95% .
Target Enzymes
The compound is believed to primarily act as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , a crucial enzyme involved in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells .
Mode of Action
Similar compounds have demonstrated the ability to penetrate cellular membranes and bind effectively to their target enzymes. This binding disrupts normal cell cycle progression, particularly affecting the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 by this compound may induce apoptosis through various biochemical pathways, including the activation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins .
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer)
- HCT-116 (colorectal cancer)
- HepG-2 (liver cancer)
In vitro studies have shown that these compounds can reduce cell viability significantly, with growth inhibition percentages often exceeding 40% across multiple cell lines .
Case Studies
- Inhibition Studies : A study demonstrated that related compounds achieved an IC50 value of approximately 11.70 µM against renal carcinoma cells (RFX 393), indicating potent anticancer activity .
- Cell Cycle Analysis : Treatment with pyrazolo[3,4-d]pyrimidine derivatives resulted in significant G0–G1 phase arrest in treated cells compared to controls, suggesting effective modulation of the cell cycle .
Cytotoxicity Assessment
Cytotoxicity assays have revealed that these compounds maintain low toxicity towards normal human cells while exhibiting high efficacy against cancerous cells. For example, one study found that certain derivatives did not exhibit significant toxicity towards HEK-293 cells at therapeutic concentrations .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|
| MCF-7 | N/A | >40 |
| HCT-116 | N/A | >40 |
| HepG-2 | N/A | >40 |
| RFX 393 | 11.70 | N/A |
Table 2: Cell Cycle Effects
| Treatment | G0–G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| Control | 57.08 | 29.33 | 13.59 |
| Compound Treatment | 84.36 | 11.49 | 4.15 |
Q & A
Q. What are the key synthetic routes for preparing this compound?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, α-chloroacetamide derivatives react with pyrazolo-pyrimidinone scaffolds under reflux conditions in aprotic solvents like xylene or DMF. A multi-step procedure may include:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidin-4-one core via cyclization of substituted hydrazines with β-keto esters or nitriles .
- Step 2 : N-arylation or alkylation at the 1-position of the pyrazole ring using 3-chlorophenyl derivatives .
- Step 3 : Coupling the naphthalen-1-ylacetamide moiety via a nucleophilic substitution reaction with 2-chloro-N-(naphthalen-1-yl)acetamide .
Key characterization tools: Monitor reactions using TLC, and purify via recrystallization (e.g., methanol/water) or column chromatography .
Q. What spectroscopic methods are critical for structural confirmation?
- 1H/13C NMR : Assign peaks for the pyrazolo-pyrimidine core (e.g., δ ~8.2 ppm for pyrimidine protons) and naphthalene aromatic protons (δ ~7.5–8.5 ppm). The acetamide methylene group typically appears at δ ~4.2–4.5 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
- IR : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions. For example, higher reflux temperatures (e.g., 120°C in xylene) improve cyclization efficiency but may require longer reaction times (25–30 hours) .
- Flow Chemistry : Continuous-flow systems enhance reproducibility and reduce side reactions, as demonstrated in similar pyrimidine syntheses .
- Catalytic Systems : Explore Pd-catalyzed cross-coupling for aryl substitutions, which can improve regioselectivity and reduce byproducts .
Q. How should researchers resolve contradictions in reported biological activity data?
- Structure-Activity Relationship (SAR) Studies : Compare analogs with varying substituents (e.g., 3-chlorophenyl vs. 4-fluorophenyl) to isolate pharmacophoric groups. For instance, replacing the naphthalene ring with a benzyl group may alter solubility and target binding .
- Dose-Response Curves : Validate activity across multiple assays (e.g., enzyme inhibition vs. cell viability) to rule off-target effects. For example, discrepancies in IC50 values may arise from differences in assay pH or co-solvents .
- Molecular Docking : Use computational models to predict binding modes to kinase targets (e.g., JAK2 or EGFR), cross-referencing crystallographic data from PubChem entries .
Q. What advanced techniques address structural ambiguities in crystallography or NMR?
- X-ray Diffraction : Resolve stereochemical uncertainties (e.g., acetamide conformation) via single-crystal analysis. Similar compounds show planar pyrazolo-pyrimidine cores with dihedral angles <10° relative to the naphthalene ring .
- 2D NMR (COSY, NOESY) : Assign overlapping aromatic signals by correlating coupling patterns. For example, NOESY can distinguish between para- and meta-substituted chlorophenyl groups .
- Dynamic NMR : Investigate rotational barriers in the acetamide linker, which may influence pharmacokinetics .
Methodological Guidance Table
| Research Challenge | Recommended Approach | Key References |
|---|---|---|
| Low synthetic yield | Optimize via DoE or flow chemistry | |
| Structural ambiguity | Combine X-ray and 2D NMR | |
| Biological data variability | Conduct SAR and dose-response assays | |
| Reaction scalability | Use continuous-flow systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
